BenchChemオンラインストアへようこそ!

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

Physicochemical profiling Lead optimization Drug-likeness

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine (CAS 1354819-37-6) is a heterocyclic small molecule with a pyridazine core substituted at the 3-position with a methyl group and at the 4-position with a 2-methoxy-5-(trifluoromethyl)phenyl moiety. It belongs to the class of α-(trifluoromethyl)pyridazines, a scaffold of increasing interest in medicinal chemistry due to the capacity of the pyridazine ring to act as a bioisostere of other heterocycles and the metabolic stability conferred by the trifluoromethyl group.

Molecular Formula C13H11F3N2O
Molecular Weight 268.23 g/mol
CAS No. 1354819-37-6
Cat. No. B1530433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine
CAS1354819-37-6
Molecular FormulaC13H11F3N2O
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)OC
InChIInChI=1S/C13H11F3N2O/c1-8-10(5-6-17-18-8)11-7-9(13(14,15)16)3-4-12(11)19-2/h3-7H,1-2H3
InChIKeyBBNQMZDNODZCRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine (CAS 1354819-37-6): A Fluorinated Pyridazine Building Block for Kinase and Anti-Inflammatory Drug Discovery


4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine (CAS 1354819-37-6) is a heterocyclic small molecule with a pyridazine core substituted at the 3-position with a methyl group and at the 4-position with a 2-methoxy-5-(trifluoromethyl)phenyl moiety . It belongs to the class of α-(trifluoromethyl)pyridazines, a scaffold of increasing interest in medicinal chemistry due to the capacity of the pyridazine ring to act as a bioisostere of other heterocycles and the metabolic stability conferred by the trifluoromethyl group [1]. The compound is primarily utilized as a synthetic intermediate and building block for the development of bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents [2].

Why 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine Cannot Be Replaced by Generic Pyridazine Analogs


The specific substitution pattern of 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine—a 3-methyl group on the pyridazine ring combined with a 2-methoxy-5-(trifluoromethyl)phenyl group at the 4-position—creates a unique electronic and steric environment that generic pyridazine or pyridazinone analogs cannot replicate. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group provides a site for hydrogen bonding, both of which are critical for target binding and pharmacokinetic profile optimization [1]. Critically, the absence of a chlorine atom at the 6-position distinguishes this compound from its closest structural analog, 6-chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine (CAS 1354819-36-5), altering its reactivity, molecular weight, and potential for further functionalization . In drug discovery programs where the pyridazine 6-position must remain unsubstituted for target engagement or metabolic considerations, generic substitution with chlorinated analogs would fundamentally alter the structure-activity relationship (SAR).

Quantitative Differentiation Evidence for 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 6-Chloro Analog

The target compound (CAS 1354819-37-6) exhibits a molecular weight of 268.23 g/mol and a computed LogP of 3.48, compared to 302.68 g/mol and an estimated higher LogP for the 6-chloro analog (CAS 1354819-36-5) . The absence of the chlorine atom reduces molecular weight by 34.45 g/mol (11.4% reduction) and lowers lipophilicity, which may improve compliance with Lipinski's Rule of Five and enhance aqueous solubility profiles [1].

Physicochemical profiling Lead optimization Drug-likeness

Synthetic Intermediate Value: Direct Precursor for Diversification at the Pyridazine 6-Position

The target compound is synthesized via Pd/C-catalyzed hydrogenolysis of 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine (Preparation 42, Patent US09145407B2), yielding 700 mg (100.4% calculated yield) from 800 mg of the chloro precursor . This synthetic route establishes the compound as a key intermediate that can itself undergo further functionalization at the now-unsubstituted 6-position of the pyridazine ring—a diversification point that is blocked in the chloro analog.

Parallel synthesis Medicinal chemistry SAR exploration

Purity Grade Differentiation Across Commercial Vendors

Commercial availability data from multiple vendors shows purity specifications ranging from 95% to 98% for the target compound . The highest specification (98%, NLT) is offered by MolCore with ISO certification, providing a verifiable quality benchmark for procurement decisions .

Procurement Quality control Chemical supplier comparison

Class-Level Inference: Pyridazine Scaffold as a Privileged Kinase Inhibitor Core

While no direct IC50 data is available for the target compound itself, its 6-chloro analog (CAS 1354819-36-5) has demonstrated in vitro anticancer activity against MCF-7 (IC50 = 15 µM), A549 (IC50 = 20 µM), and HeLa (IC50 = 10 µM) cell lines . The pyridazine scaffold is well-established as a privileged structure in kinase inhibitor design, with multiple approved drugs and clinical candidates containing this core [1]. The target compound retains the critical 2-methoxy-5-(trifluoromethyl)phenyl pharmacophore while offering an unsubstituted 6-position for further optimization.

Kinase inhibition Anticancer Scaffold hopping

Computed Topological Polar Surface Area and Drug-Likeness Profile Comparison

The target compound has a computed Topological Polar Surface Area (TPSA) of 35.01 Ų , which falls well within the optimal range (<140 Ų) for oral bioavailability and blood-brain barrier penetration. This is identical to the TPSA of the 6-chloro analog (~35 Ų), as the chlorine atom does not contribute to polar surface area. However, when combined with the lower molecular weight (268.23 vs. 302.68), the target compound achieves a more favorable TPSA/MW ratio, potentially offering better overall drug-likeness [1].

Drug-likeness ADME prediction Oral bioavailability

Optimal Procurement and Application Scenarios for 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine


Kinase Inhibitor Lead Optimization: Scaffold Hopping with an Unsubstituted 6-Position

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can procure this compound as a core scaffold for SAR exploration. The unsubstituted 6-position of the pyridazine ring provides a unique diversification handle absent in the 6-chloro analog, enabling direct C-H functionalization or electrophilic substitution to generate focused compound libraries. The 2-methoxy-5-(trifluoromethyl)phenyl group serves as a lipophilic pharmacophore that can occupy hydrophobic back pockets in kinase ATP-binding sites, while the 3-methyl group provides a modest steric constraint that may confer selectivity against closely related kinases [1][2].

Anti-Inflammatory Drug Discovery: NLRP3 Inflammasome and COX-2 Pathway Targeting

Pyridazine derivatives have demonstrated activity as NLRP3 inflammasome inhibitors and selective COX-2 inhibitors [1]. The target compound, with its electron-withdrawing trifluoromethyl group and hydrogen-bond-capable methoxy substituent, is structurally aligned with pharmacophore models for these targets. Procurement of the 98% purity grade is recommended for inflammasome and COX-2 screening campaigns to minimize false positives from trace impurities that may interfere with cell-based IL-1β release or COX enzymatic assays [2].

Parallel Synthesis and DNA-Encoded Library (DEL) Building Block

The compound's bifunctional nature—possessing a pyridazine core amenable to diversification at the 6-position and a functionalized aryl ring—makes it suitable as a building block for DNA-encoded library (DEL) synthesis or parallel chemistry campaigns. The reported synthetic route from the 6-chloro precursor via Pd/C hydrogenolysis (Patent US09145407B2) provides a robust method for bulk preparation of the core scaffold prior to library production [1]. The absence of the chlorine atom eliminates potential Pd-scavenging issues during subsequent cross-coupling steps.

Agrochemical Intermediate: Herbicidal and Fungicidal Pyridazine Derivatives

Pyridazine derivatives with trifluoromethylphenyl substitution have established utility as herbicides and fungicides [1]. The target compound can serve as an intermediate for the synthesis of 6-substituted pyridazine agrochemicals, where the trifluoromethyl group enhances environmental stability and the methoxy group modulates soil mobility. Procurement at scales of 1-5 g from vendors offering ISO-certified material ensures consistent quality for greenhouse and field trial formulations.

Quote Request

Request a Quote for 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.